molecular formula C15H15N3O5S B3731316 N-(4-{[2-(2,3-dihydroxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide

N-(4-{[2-(2,3-dihydroxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide

Cat. No. B3731316
M. Wt: 349.4 g/mol
InChI Key: KSVKSEHVVWDXIN-CXUHLZMHSA-N
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Description

The compound “N-(4-{[2-(2,3-dihydroxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide” is a type of organic compound known as a sulfonyl hydrazone . Sulfonyl hydrazones are a class of organic compounds that contain a sulfonyl functional group attached to a hydrazone. Hydrazone is a class of organic compounds characterized by a nitrogen-nitrogen double bond with four substituents. The two substituents attached to the same nitrogen atom are usually referred to as ‘azo’ compounds.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the sulfonyl hydrazone functional group, along with an acetamide group attached to the phenyl ring . The presence of the 2,3-dihydroxybenzylidene group suggests that there may be potential for hydrogen bonding and other intermolecular interactions.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. It could be of interest for further study in the field of organic chemistry, and it might also have potential applications in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

N-[4-[[(E)-(2,3-dihydroxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-10(19)17-12-5-7-13(8-6-12)24(22,23)18-16-9-11-3-2-4-14(20)15(11)21/h2-9,18,20-21H,1H3,(H,17,19)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVKSEHVVWDXIN-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(2E)-2-(2,3-dihydroxybenzylidene)hydrazinyl]sulfonyl}phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{[2-(2,3-dihydroxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide
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N-(4-{[2-(2,3-dihydroxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide
Reactant of Route 3
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N-(4-{[2-(2,3-dihydroxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide
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N-(4-{[2-(2,3-dihydroxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide
Reactant of Route 5
N-(4-{[2-(2,3-dihydroxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide
Reactant of Route 6
N-(4-{[2-(2,3-dihydroxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide

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